molecular formula C14H14BrNO2 B11832835 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Cat. No.: B11832835
M. Wt: 308.17 g/mol
InChI Key: BZWJMRGACBWQPJ-UHFFFAOYSA-N
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Description

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a bromomethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine typically involves the reaction of 2-bromo-3-methoxyphenol with 4-methylpyridine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 80-100°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine involves its interaction with specific molecular targets. The bromomethoxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxyacetophenone: Shares the bromomethoxyphenyl group but lacks the pyridine ring.

    2-Bromo-3-methoxythiophene: Contains a thiophene ring instead of a pyridine ring.

    4-Methoxyphenylboronic acid: Features a methoxyphenyl group but with a boronic acid functional group.

Uniqueness

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is unique due to the combination of its bromomethoxyphenoxy group and pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

2-[(2-bromo-3-methoxyphenoxy)methyl]-4-methylpyridine

InChI

InChI=1S/C14H14BrNO2/c1-10-6-7-16-11(8-10)9-18-13-5-3-4-12(17-2)14(13)15/h3-8H,9H2,1-2H3

InChI Key

BZWJMRGACBWQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)COC2=CC=CC(=C2Br)OC

Origin of Product

United States

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